molecular formula C16H11F2NO2 B7867587 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid

1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid

Cat. No.: B7867587
M. Wt: 287.26 g/mol
InChI Key: JZOVHOSFANXBPD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)-1H-indole-3-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 2,4-difluorobenzyl group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications.

Preparation Methods

The synthesis of 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzyl chloride and indole-3-carboxylic acid.

    Reaction Conditions: The key step involves the nucleophilic substitution reaction where the indole-3-carboxylic acid reacts with 2,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Industrial Production: For large-scale production, continuous-flow reactors can be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,4-difluorobenzyl)-1H-indole-3-carboxylic acid can be compared with other indole derivatives:

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c17-11-6-5-10(14(18)7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOVHOSFANXBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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